

Physical and chemical properties of 4-bromo-1-ethyl-3-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-bromo-1-ethyl-3-methyl-1H-pyrazole

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In-Depth Technical Guide: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound **4-bromo-1-ethyl-3-methyl-1H-pyrazole**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.

Chemical Identity and Physical Properties

4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a substituted pyrazole with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. It is recognized as a stable crystalline solid and serves as a key intermediate in the synthesis of more complex molecules.^[1]

Table 1: Physical and Chemical Properties of **4-Bromo-1-ethyl-3-methyl-1H-pyrazole**

Property	Value	Source
Molecular Formula	C ₆ H ₉ BrN ₂	[2]
Molecular Weight	189.05 g/mol	[2]
CAS Number	519018-28-1	[2]
Appearance	Crystalline Solid	[1]
Boiling Point	225.9 °C at 760 mmHg	[2]
Density	1.49 g/cm ³	[2]
Flash Point	90.4 °C	[2]
Refractive Index	1.574	[2]
LogP	1.97390	[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-bromo-1-ethyl-3-methyl-1H-pyrazole** is not readily available in the reviewed literature, its structure suggests a synthetic strategy based on established methods for pyrazole synthesis and functionalization. A plausible synthetic route would involve two key steps: the formation of the 1-ethyl-3-methyl-1H-pyrazole core followed by regioselective bromination at the 4-position.

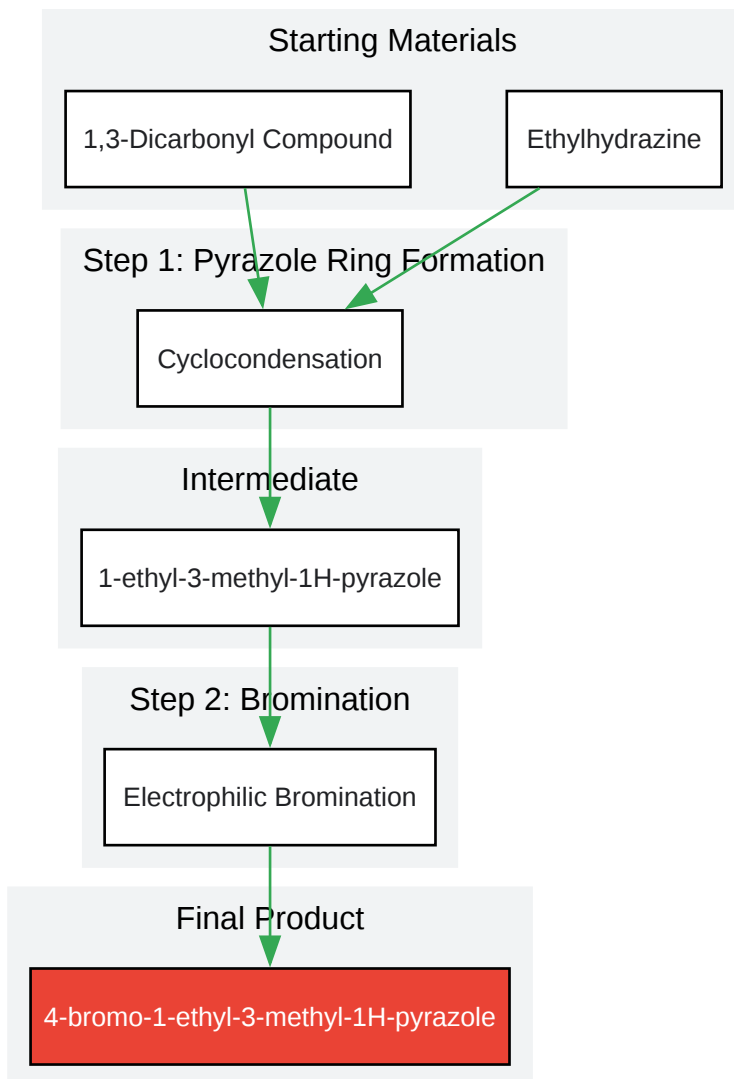
Proposed Synthesis Pathway

A common and effective method for the synthesis of substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] For the synthesis of the pyrazole core of the target molecule, the reaction would involve a substituted hydrazine and a 1,3-diketone.

Following the formation of the pyrazole ring, the next step would be bromination. The bromination of pyrazoles can be achieved using various brominating agents.

Logical Flow of Synthesis:

General Synthesis Workflow for 4-bromo-1-ethyl-3-methyl-1H-pyrazole



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Caption: General synthesis workflow for **4-bromo-1-ethyl-3-methyl-1H-pyrazole**.

Experimental Protocols for Analogous Compounds

Detailed experimental procedures for the synthesis of structurally similar brominated pyrazoles can provide valuable guidance.

Method 1: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives[5]

This method involves the reaction of 1,3-diketones with arylhydrazines and a brominating agent in a one-pot synthesis. While this protocol uses arylhydrazines, it can be adapted for alkylhydrazines like ethylhydrazine.

- **Reaction:** A 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol) are ground with a catalytic amount of silica-supported sulfuric acid (0.01 g) in a mortar and pestle at room temperature under solvent-free conditions.
- **Bromination:** N-bromosaccharin (1 mmol) is then added to the mixture and ground for a specified time.
- **Work-up:** The reaction mixture is treated with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The organic layer is dried and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel.

Method 2: Bromination of N-Substituted Pyrazoles

A general procedure for the bromination of N-substituted pyrazoles involves the use of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

- **Reaction:** To a stirred solution of the N-substituted pyrazole in a solvent such as acetonitrile, a stoichiometric amount of NBS is added.
- **Conditions:** The reaction mixture can be stirred at room temperature or heated under reflux, with progress monitored by TLC.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

Characterization

The characterization of **4-bromo-1-ethyl-3-methyl-1H-pyrazole** would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectral data for this compound is not available in the reviewed literature, the expected data can be inferred from related structures.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrazole ring proton.
- ^{13}C NMR: Would display signals corresponding to the carbons of the ethyl and methyl groups, as well as the three distinct carbons of the pyrazole ring.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule (approximately equal intensity for M^+ and $M+2$ peaks).
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-N stretching vibrations within the pyrazole ring and its substituents.

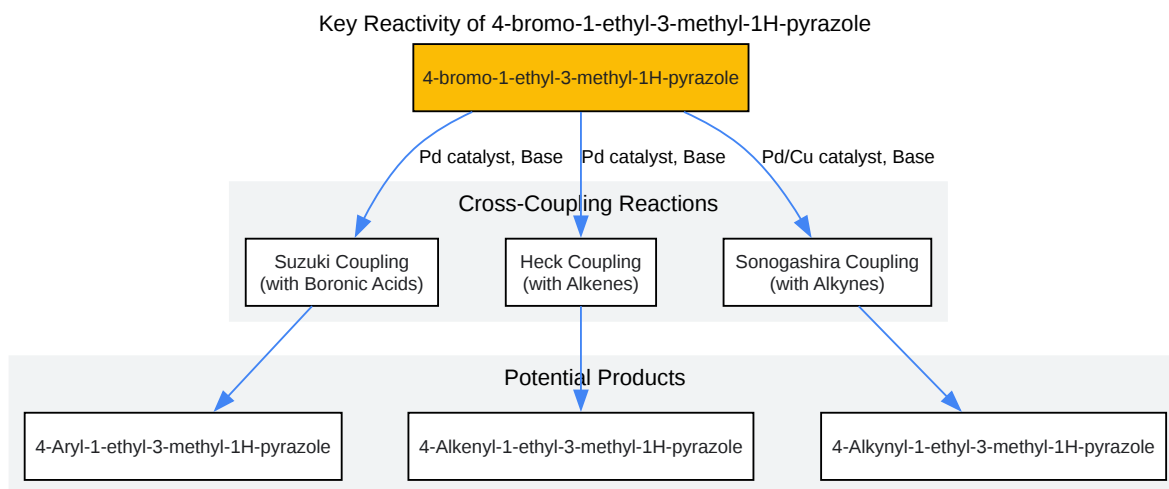
Chemical Reactivity and Potential Applications

The chemical reactivity of **4-bromo-1-ethyl-3-methyl-1H-pyrazole** is primarily dictated by the pyrazole ring and the bromine substituent. The pyrazole core is aromatic and can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions. The bromine atom at the 4-position is a versatile functional group that can participate in various cross-coupling reactions.

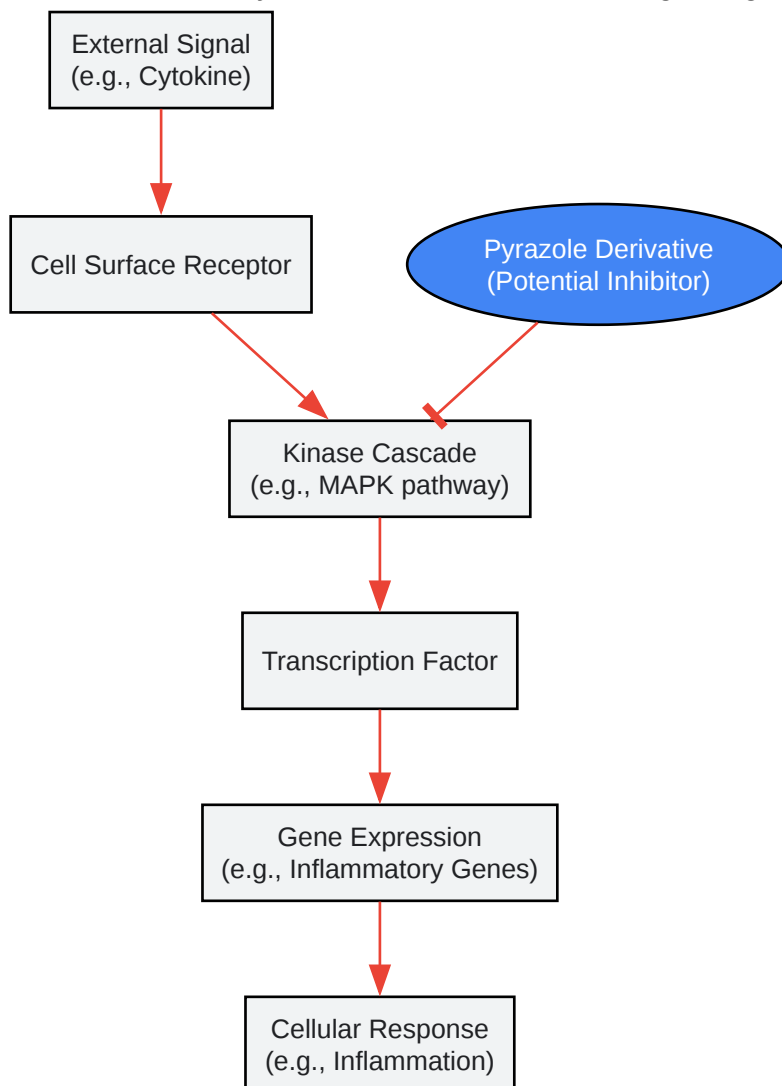
Key Reactions

- Cross-Coupling Reactions: The bromo-substituent makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of diverse derivatives.
- Nucleophilic Substitution: While less common for aryl halides, under specific conditions, the bromine atom could potentially be displaced by strong nucleophiles.

Diagram of Potential Reactions:



Potential Interaction of Pyrazole Derivatives with a Signaling Pathway



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